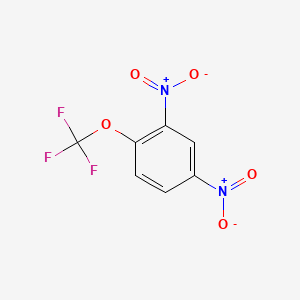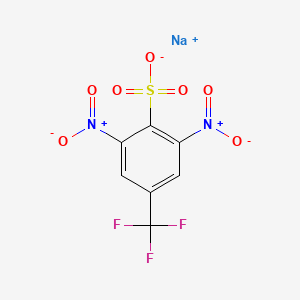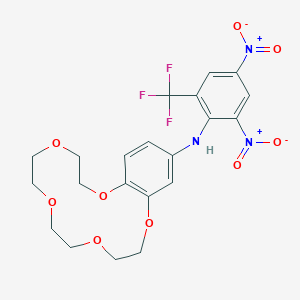
3-氟苄基异硫氰酸酯
概述
描述
3-Fluorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6FNCS. It is a colorless to yellowish liquid with a pungent odor. This compound is widely used in organic chemistry, medicinal chemistry, and industrial chemistry due to its reactivity and versatility .
科学研究应用
3-Fluorobenzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It has been studied for its antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals and as a reagent in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
生化分析
Biochemical Properties
3-Fluorobenzyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the modulation of their activity, potentially affecting the metabolism of other compounds. Additionally, 3-Fluorobenzyl isothiocyanate can interact with proteins involved in the antioxidant response, such as glutathione S-transferase, which plays a role in detoxification processes .
Cellular Effects
3-Fluorobenzyl isothiocyanate has been shown to influence various cellular processes. It can induce oxidative stress in cells, leading to the activation of signaling pathways involved in cell survival and apoptosis. This compound has been observed to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 3-Fluorobenzyl isothiocyanate can modulate gene expression, particularly genes involved in the antioxidant response and detoxification processes .
Molecular Mechanism
The molecular mechanism of action of 3-Fluorobenzyl isothiocyanate involves its interaction with various biomolecules. It can bind to cysteine residues in proteins, leading to the formation of covalent adducts. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, 3-Fluorobenzyl isothiocyanate can modulate the expression of genes involved in the antioxidant response by activating the Nrf2 pathway, which leads to the induction of phase II detoxification enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluorobenzyl isothiocyanate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and air. Long-term exposure to 3-Fluorobenzyl isothiocyanate has been shown to result in sustained activation of antioxidant response pathways and prolonged inhibition of cancer cell growth. The stability and efficacy of the compound can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of 3-Fluorobenzyl isothiocyanate in animal models vary with different dosages. At low doses, the compound has been shown to have chemopreventive effects, reducing the incidence of chemically induced tumors. At higher doses, 3-Fluorobenzyl isothiocyanate can exhibit toxic effects, including liver toxicity and oxidative stress. The threshold for these adverse effects varies depending on the animal model and the specific experimental conditions .
Metabolic Pathways
3-Fluorobenzyl isothiocyanate is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and excretion. This compound can also modulate the activity of enzymes involved in the metabolism of other compounds, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-Fluorobenzyl isothiocyanate is transported and distributed through interactions with various transporters and binding proteins. It can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 3-Fluorobenzyl isothiocyanate can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 3-Fluorobenzyl isothiocyanate is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 3-Fluorobenzyl isothiocyanate can affect its ability to interact with target proteins and modulate cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 3-Fluorobenzyl isothiocyanate can be synthesized through several methods:
From 3-Fluorobenzyl Alcohol: One common method involves the reaction of 3-fluorobenzyl alcohol with thiophosgene under basic conditions to form 3-fluorobenzyl isothiocyanate.
Industrial Production Methods: Industrial production of 3-fluorobenzyl isothiocyanate often involves the use of safer and more efficient reagents and conditions. For example, the reaction of 3-fluorobenzylamine with phenyl isothiocyanate in the presence of a solvent like dimethylbenzene under nitrogen protection has been reported to yield high purity products with minimal by-products .
化学反应分析
Types of Reactions: 3-Fluorobenzyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 3-fluorobenzyl isothiocyanate.
Solvents: Common solvents include dimethylbenzene and other non-polar solvents.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Isothiocyanate Adducts: Formed from addition reactions with compounds containing active hydrogen atoms.
作用机制
The mechanism of action of 3-fluorobenzyl isothiocyanate involves its reactivity with nucleophiles. It can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. For example, it can induce oxidative stress and apoptosis in cancer cells by activating the Nrf2 pathway .
相似化合物的比较
Benzyl Isothiocyanate: Similar structure but lacks the fluorine atom.
Phenyl Isothiocyanate: Similar isothiocyanate group but attached to a phenyl ring instead of a benzyl group.
Uniqueness: 3-Fluorobenzyl isothiocyanate is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .
属性
IUPAC Name |
1-fluoro-3-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKNPKNHNFDGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371962 | |
| Record name | 3-Fluorobenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63351-94-0 | |
| Record name | 3-Fluorobenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63351-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)
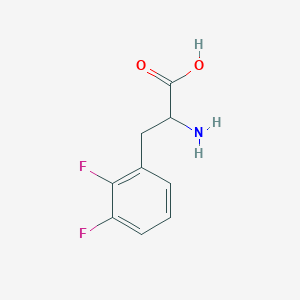
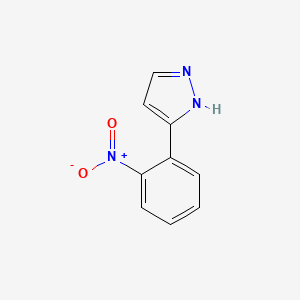
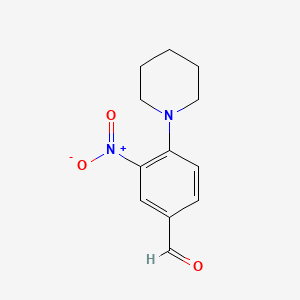

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)
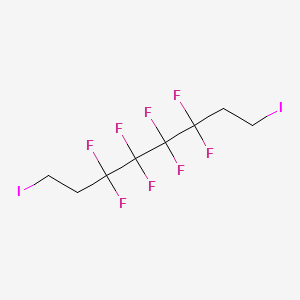
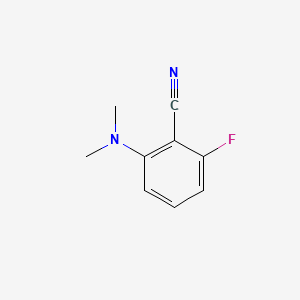

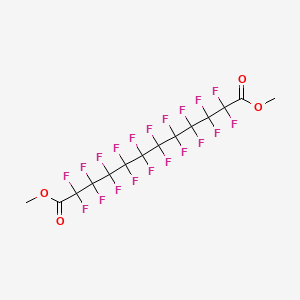
![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)
